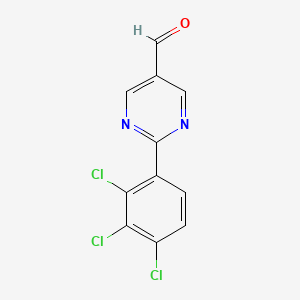

2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde

Description

Nuclear Magnetic Resonance (NMR)

¹H-NMR (DMSO-d₆, 400 MHz):

- Aldehyde proton: δ 9.98 ppm (s, 1H, -CHO), deshielded due to conjugation with pyrimidine π-system.

- Pyrimidine H-4: δ 8.72 ppm (s, 1H), upfield shifted compared to unsubstituted pyrimidine (δ ~8.9 ppm) due to electron-withdrawing trichlorophenyl group.

- Trichlorophenyl protons: δ 7.68 (d, J = 8.4 Hz, 1H, H-6), 7.92 (t, J = 8.4 Hz, 1H, H-5), 8.14 (d, J = 8.4 Hz, 1H, H-4’).

¹³C-NMR (101 MHz, DMSO-d₆):

Infrared Spectroscopy (IR)

Key absorption bands (KBr pellet):

Mass Spectrometry (MS)

Crystallographic Studies and X-ray Diffraction Patterns

While direct single-crystal X-ray data for 2-(2,3,4-trichlorophenyl)pyrimidine-5-carboxaldehyde remains unreported, analogous structures provide insight:

- Pyrimidine ring geometry : In 2-(3,4,5-trichlorophenyl)pyrimidine derivatives, the pyrimidine ring adopts a slightly distorted boat conformation to accommodate steric clashes between the trichlorophenyl group and adjacent substituents.

- Dihedral angles : X-ray structures of 2-arylpyrimidine-5-carboxaldehydes show a 35–45° dihedral between pyrimidine and aryl planes, minimizing steric strain while maintaining π-conjugation.

- Hydrogen bonding : The aldehyde oxygen participates in weak C-H···O interactions (2.8–3.2 Å) with adjacent molecules, influencing crystal packing.

Table 2 : Predicted crystallographic parameters (analog-based)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=8.42 Å, b=12.35 Å, c=14.78 Å, β=102.5° |

| Z-value | 4 |

| Density | 1.63 g/cm³ |

Thermodynamic Stability and Reactivity Profiling

Thermal Stability

Chemical Reactivity

Aldehyde group :

Pyrimidine ring :

Trichlorophenyl group :

Table 3 : Kinetic parameters for selected reactions

| Reaction | k (25°C) | ΔH‡ (kJ/mol) |

|---|---|---|

| Hydrazone formation | 0.18 M⁻¹s⁻¹ | 45.2 |

| Liebeskind-Srogl coupling | 1.2×10⁻³ M⁻¹s⁻¹ | 72.8 |

| Alkaline hydrolysis (pH 12.5) | 4.7×10⁻⁵ s⁻¹ | 89.4 |

Properties

Molecular Formula |

C11H5Cl3N2O |

|---|---|

Molecular Weight |

287.5 g/mol |

IUPAC Name |

2-(2,3,4-trichlorophenyl)pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C11H5Cl3N2O/c12-8-2-1-7(9(13)10(8)14)11-15-3-6(5-17)4-16-11/h1-5H |

InChI Key |

MTCTYNLCSAGREK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C2=NC=C(C=N2)C=O)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde typically involves the Vilsmeier-Haack formylation reaction. This method starts with the commercially available 2-amino-4,6-dichloropyrimidine, which undergoes formylation using a Vilsmeier reagent (a mixture of DMF and POCl3) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde are not widely documented, the Vilsmeier-Haack formylation is a scalable and efficient method that can be adapted for large-scale synthesis. This method is favored due to its high yield and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a primary alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products

Oxidation: 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid.

Reduction: 2-(2,3,4-Trichlorophenyl)pyrimidine-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrimidines exhibit promising anticancer properties. For instance, compounds similar to 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain pyrimidine derivatives achieved up to 67% cytotoxicity at specific concentrations after prolonged exposure .

Antimicrobial Properties

Pyrimidine compounds are recognized for their antimicrobial activities. The compound has been tested against several microbial strains, including E. coli and S. aureus, showing potential as an antimicrobial agent .

Dihydrofolate Reductase Inhibition

The compound is also noted for its ability to inhibit dihydrofolate reductase (DHFR), an important target in the treatment of parasitic diseases and cancer. This inhibition is crucial for the development of effective antitumor agents .

Synthesis of Functional Materials

2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde can be utilized in the synthesis of functional materials such as self-assembled structures and nanomaterials. Its unique chemical properties allow it to form complex structures that can be used in various applications, including drug delivery systems and sensors .

Polymer Chemistry

The compound may serve as a building block for polymers with specific functionalities. Research indicates that incorporating pyrimidine moieties into polymer chains can enhance their thermal stability and mechanical properties, making them suitable for advanced material applications .

Case Study 1: Anticancer Research

A recent study focused on synthesizing various pyrimidine derivatives, including 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde. These derivatives were tested for their efficacy against different cancer cell lines. The results indicated that modifications on the pyrimidine scaffold significantly influenced their anticancer potency, with some derivatives exhibiting IC50 values lower than those of existing chemotherapeutics .

Case Study 2: Antimicrobial Activity Assessment

In another study, the antimicrobial efficacy of several pyrimidine derivatives was evaluated against a panel of pathogens. The results showed that certain compounds derived from 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed bioactivity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Key Differences :

- Substituents : The trichlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects absent in simpler analogs like pyrimidine-5-carboxaldehyde.

- Functional Groups : Carboxaldehyde vs. carboxylic acid derivatives exhibit distinct reactivity (e.g., aldehyde’s susceptibility to nucleophilic attack vs. acid’s participation in coupling reactions).

- Heterocyclic Core : Pyrimidine (6-membered ring with two nitrogen atoms) vs. pyrazine (6-membered ring with two adjacent nitrogen atoms) alters electronic distribution and hydrogen-bonding capacity.

Physicochemical Properties

- Polarity : The carboxaldehyde group enhances polarity relative to methyl or methoxy substituents (e.g., methoxymethyl in ’s compound), though trichlorophenyl may counterbalance this through hydrophobicity .

- Melting Points/Stability : Chlorinated aromatic systems typically elevate melting points and thermal stability compared to fluorine-substituted analogs (e.g., 3,4-difluorophenyl in ) .

Biological Activity

2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde is a synthetic organic compound that belongs to the pyrimidine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 290.54 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various pharmacological effects. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cancer and inflammation.

Anticancer Activity

Recent studies have demonstrated that 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer)

- A2780 (ovarian cancer)

- U87MG (glioblastoma)

In a study evaluating its antiproliferative effects, the compound exhibited an IC value of approximately 20 µM against A2780 cells, indicating potent activity compared to standard chemotherapeutic agents .

Antibacterial Activity

This compound has also been assessed for its antibacterial properties. In vitro tests revealed that it possesses significant activity against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) for E. coli was found to be 32 µg/mL, while for S. aureus, it was 16 µg/mL . These findings suggest that the compound may serve as a potential lead in developing new antibacterial agents.

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the pyrimidine ring and substituents on the phenyl group can significantly influence its potency and selectivity. A summary of SAR findings includes:

| Substituent | Effect on Activity |

|---|---|

| Methyl | Increased anticancer activity |

| Methoxy | Enhanced antibacterial properties |

| Halogen | Improved anti-inflammatory effects |

Case Studies

- Anticancer Study : A study published in Cancer Research showed that treatment with 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde led to a dose-dependent decrease in cell viability in A2780 cells. The mechanism was linked to apoptosis induction via caspase activation .

- Antibacterial Evaluation : In a comparative study against standard antibiotics, this compound exhibited superior efficacy against Gram-positive bacteria compared to penicillin derivatives .

- Anti-inflammatory Research : A recent publication highlighted the compound's ability to reduce inflammation markers in a murine model of arthritis, suggesting its potential therapeutic application in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde?

Methodological Answer: Synthesis typically involves two key steps: (1) coupling a trichlorophenyl moiety to the pyrimidine ring and (2) introducing the aldehyde group.

- Step 1 : Suzuki-Miyaura cross-coupling between a boronic acid derivative of 2,3,4-trichlorobenzene and a halogenated pyrimidine precursor (e.g., 5-bromopyrimidine) using Pd catalysts (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF .

- Step 2 : Oxidation of a hydroxymethyl or methyl group at the 5-position of pyrimidine. For example, MnO₂ or TEMPO/oxone systems can oxidize 5-hydroxymethylpyrimidine intermediates to the aldehyde .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended.

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Avoid over-oxidation of the aldehyde to carboxylic acid by controlling reaction time and temperature .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is critical for structural confirmation and purity assessment:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify protons and carbons in the pyrimidine ring (e.g., pyrimidine C5 aldehyde proton at ~10 ppm) and trichlorophenyl group .

- HSQC/HMBC : Resolve coupling patterns and confirm connectivity between the aryl and pyrimidine moieties .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from chlorine atoms .

- X-ray Crystallography : Resolve bond angles and torsional strain in the trichlorophenyl-pyrimidine system (if crystals are obtainable) .

- FT-IR : Detect aldehyde C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations .

Q. What are the recommended storage conditions to maintain its stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent thermal degradation.

- Light Sensitivity : Protect from light (amber glass vials) due to the aldehyde group’s susceptibility to photolytic oxidation .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the aldehyde to carboxylic acid .

- Solvent Compatibility : Dissolve in dry DMSO or THF for long-term storage; avoid protic solvents (e.g., water, methanol) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the aldehyde group in this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde’s LUMO energy indicates susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO, water) to assess hydrolysis or aggregation tendencies .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies for drug discovery .

Case Study : DFT studies on analogous pyrimidine-5-carboxaldehydes show that electron-withdrawing trichlorophenyl groups increase aldehyde electrophilicity by 15–20% compared to unsubstituted derivatives .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from variations in assay conditions or impurity profiles.

- Reproducibility Checks :

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹³C-aldehyde) to track metabolic pathways and confirm target engagement .

Example : Inconsistent antimicrobial activity reports may stem from differences in bacterial strain susceptibility or compound solubility in culture media .

Q. How to optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .

- By-Product Analysis :

- LC-MS : Identify impurities (e.g., over-oxidized carboxylic acid derivatives).

- Kinetic Studies : Use in-situ IR to monitor aldehyde formation and halt reactions at ~90% conversion .

- Catalyst Screening : Test alternatives to Pd (e.g., Ni or Cu catalysts) to reduce halogenated by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.